molecular formula C12H18B2N2O8S B146215 3-Aminophenylboronic Acid Hemisulfate CAS No. 66472-86-4

3-Aminophenylboronic Acid Hemisulfate

Cat. No. B146215
CAS RN: 66472-86-4
M. Wt: 235.03 g/mol
InChI Key: UKTAURVTSWDIQR-UHFFFAOYSA-N
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Description

3-Aminophenylboronic acid hemisulfate is not directly discussed in the provided papers, but it is a compound related to the broader class of aminoboronic acids. These compounds have garnered interest due to their potential applications in bifunctional catalysis. Aminoboronic acids are known to catalyze organic reactions, and their synthesis and applications have been explored to some extent, although challenges remain in their isolation and purification .

Synthesis Analysis

The synthesis of aminoboronic acids, which would include compounds like 3-aminophenylboronic acid hemisulfate, involves several general approaches. However, the isolation and purification of these compounds can present practical challenges. Despite these difficulties, advances have been made in the synthesis of both chiral and achiral aminoboronic acids, which have shown promise as bifunctional organic catalysts .

Molecular Structure Analysis

While the molecular structure of 3-aminophenylboronic acid hemisulfate is not explicitly analyzed in the provided papers, aminoboronic acids typically consist of an amino group and a boronic acid group within their structure. This combination of functional groups is key to their reactivity and their ability to act as catalysts in various organic reactions .

Chemical Reactions Analysis

Aminoboronic acids have been found to catalyze a range of reactions. For example, they have been used to enable the hydrolysis and etherification of chlorohydrins, catalyze direct amide formation, and facilitate the kinetic resolution of racemic amines during acylation. Additionally, they can function as aldol catalysts, acting through in situ boronate enolate formation in water, and have been used in tunable asymmetric aldol reactions through the formation of an enamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminophenylboronic acid hemisulfate are not detailed in the provided papers. However, the properties of aminoboronic acids, in general, are influenced by their functional groups, which can interact with various substrates and reagents, leading to their diverse catalytic abilities. The boronic acid moiety, in particular, is known for its ability to form reversible covalent bonds with diols and carbonyl compounds, which is a key feature in their catalytic processes .

In a related context, phenylboronic acid has been used as an efficient and eco-friendly catalyst for the synthesis of α-aminophosphonates under solvent-free conditions. This showcases the versatility of boronic acids in catalyzing multi-component reactions, which could be relevant to the properties and reactivity of 3-aminophenylboronic acid hemisulfate .

Relevant Case Studies

Although no specific case studies involving 3-aminophenylboronic acid hemisulfate are provided, the papers do present case studies of related aminoboronic acids. For instance, aminoboronic acids have been used in the synthesis of β-amino acids through a one-pot synthesis, which is of interest in medicinal and pharmaceutical chemistry. The reaction mechanism and the influence of various factors such as electronic effects and solvent polarity have been studied to optimize the production of these β-amino acids .

Scientific Research Applications

  • Glycated Hemoglobin Detection:

    • SivaRamaKrishna et al. (2011) reported the use of 3-Aminophenylboronic acid (APBA) modified graphene oxide for electrochemical detection of glycated hemoglobin (SivaRamaKrishna et al., 2011).
    • Přibyl and Skládal (2005) utilized APBA in constructing affinity mass sensors for the determination of saccharides and glycated hemoglobin (Přibyl & Skládal, 2005).
  • Protein Molecular Imprinting:

    • Yan, Lu, and Gao (2007) explored the polymerization of APBA for modifying polystyrene microspheres for protein (lysozyme) molecular imprinting (Yan, Lu, & Gao, 2007).
    • Li et al. (2018) fabricated a novel aminophenylboronic acid functionalized magnetic nanocomposite for specific recognition of glycoproteins and glycopeptides (Li et al., 2018).
  • Bacteria Detection:

    • Wannapob et al. (2010) developed a sensor using 3-aminophenylboronic acid for bacteria detection through its binding reaction with diol-groups on bacterial cell walls (Wannapob et al., 2010).
  • Capillary Electrophoresis Modifications:

    • Bossi et al. (2004) used the polymerization of APBA for open tubular modification of capillary electrophoresis capillaries, enhancing selectivity in separating diastereoisomers and proteins (Bossi et al., 2004).
  • Glycoprotein Capture:

    • Zhai et al. (2018) synthesized a 3-aminophenylboronic acid-functionalized stationary phase for hydrophilic interaction chromatography, demonstrating its effectiveness in separating chito-oligosaccharides (Zhai et al., 2018).
    • Lin et al. (2011) created APBA-functionalized magnetic iron oxide nanoparticles for selective capture of glycoproteins from protein mixtures (Lin et al., 2011).

Safety And Hazards

3-Aminophenylboronic Acid Hemisulfate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

(3-aminophenyl)boronic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8BNO2.H2O4S/c2*8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h2*1-4,9-10H,8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTAURVTSWDIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18B2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophenylboronic Acid Hemisulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
PH Huh, SC Kim, Y Kim, Y Wang, J Singh… - …, 2007 - ACS Publications
… 3-Aminophenylboronic acid hemisulfate (1), poly(4-styrene sulfonate) (3), HRP, sorbitol, glycerol, glucose, fructose, saccharose, and all other chemicals were obtained from Aldrich and …
Number of citations: 42 pubs.acs.org
X Shen, C Xu, KMA Uddin, PO Larsson… - Journal of Materials …, 2013 - pubs.rsc.org
… (EDMA, 98%), sodium L-ascorbate, 4-vinylpyridine (4VPy, 95%), alizarin Red S (ARS), (±)-isoproterenol, sodium azide (≥99.0%), 3-aminophenylboronic acid hemisulfate, propargyl …
Number of citations: 30 pubs.rsc.org
Z Xu, KMA Uddin, T Kamra, J Schnadt… - ACS applied materials & …, 2014 - ACS Publications
… Bromoacetyl bromide, 3-aminophenylboronic acid hemisulfate, CuSO 4 , CuBr (98%), sodium ascorbate, sodium azide, tris(2-dimethylaminoethyl)amine (Me 6 TREN), Alizarin Red S (…
Number of citations: 69 pubs.acs.org
RE Reddy, Y Pan, DD Johnson, YY Chen… - Bioorganic & medicinal …, 2005 - Elsevier
… The ratio of 3-aminophenylboronic acid hemisulfate (3) and poly(acrylic acid) (1) is critically important to achieve the appropriate boronic acid incorporation and 0.48 equiv was …
Number of citations: 5 www.sciencedirect.com
ML Stolowitz, C Ahlem, KA Hughes… - Bioconjugate …, 2001 - ACS Publications
… To a stirred suspension of 100 g (535 mmol) of 3-aminophenylboronic acid hemisulfate in 240 mL of pyridine cooled in an ice−water bath was added 56.5 g (565 mmol) of succinic …
Number of citations: 136 pubs.acs.org
Z Xu, D Kuang, F Zhang, S Tang, P Deng… - Journal of Materials …, 2013 - pubs.rsc.org
This paper reports a new strategy for the preparation of molecularly imprinted polymer (MIP) based composite materials with double recognition abilities through the exploitation of click …
Number of citations: 14 pubs.rsc.org
T Suksrichavalit, K Yoshimatsu… - … of Chromatography A, 2010 - Elsevier
… The second ligand, PCAPBA (2) was synthesized by reacting 3-aminophenylboronic acid hemisulfate with propargyl chloroformate in the presence of NaHCO 3 (Fig. 1b). The reaction …
Number of citations: 54 www.sciencedirect.com
Z Xu, KMA Uddin, L Ye - Macromolecules, 2012 - ACS Publications
Thermo-responsive poly(N-isopropylacrylamide) (polyNIPAm) containing terminal boronic acid was synthesized using atom transfer radical polymerization (ATRP) in combination with …
Number of citations: 41 pubs.acs.org
B Kiskan, D Colak, AE Muftuoglu… - Macromolecular rapid …, 2005 - Wiley Online Library
… The resulting polymers were used in combination with 3-aminophenylboronic acid hemisulfate, for a Suzuki coupling. The obtained polymers, with amino groups in the middle or end of …
Number of citations: 103 onlinelibrary.wiley.com
SR Ali, Y Ma, RR Parajuli, Y Balogan, WYC Lai, H He - pstorage-acs-6854636.s3 …
… 3Aminophenylboronic acid hemisulfate salt, 3-hydroxytyramine hydrochloride (dopamine), L-ascorbic acid, potassium fluoride, potassium dihydrogen phosphate, potassium hydrogen …

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